2-(6-Methylquinolin-3-yl)acetamide
CAS No.:
Cat. No.: VC17860812
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 2-(6-methylquinolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C12H12N2O/c1-8-2-3-11-10(4-8)5-9(7-14-11)6-12(13)15/h2-5,7H,6H2,1H3,(H2,13,15) |
| Standard InChI Key | MEUUSPHKEXDCHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC(=CN=C2C=C1)CC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone (C₉H₇N) substituted with a methyl group at position 6 and an acetamide moiety (-NHCOCH₃) at position 3. The methyl group enhances lipophilicity, while the acetamide introduces hydrogen-bonding capabilities, critical for target interactions .
Table 1: Theoretical Physicochemical Properties of 2-(6-Methylquinolin-3-yl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₂O |
| Molecular Weight | 201.25 g/mol |
| logP (Partition Coeff.) | 2.8 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH, quinoline N) |
| Hydrogen Bond Acceptors | 3 (amide O, quinoline N) |
| Polar Surface Area | 58.2 Ų (estimated) |
These values are derived from computational models and comparisons to structurally similar compounds, such as 2-(8-methylquinolin-3-yl)acetamide . The methyl group at position 6 may slightly reduce aqueous solubility compared to unsubstituted quinoline derivatives but improves membrane permeability .
Synthetic Routes and Optimization
Key Synthetic Strategies
While no direct synthesis of 2-(6-Methylquinolin-3-yl)acetamide is documented, analogous pathways for quinoline-acetamide derivatives suggest viable approaches:
-
Friedländer Quinoline Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core, followed by acetamide functionalization .
-
Post-Functionalization: Introducing the methyl group via electrophilic aromatic substitution after quinoline ring formation, as demonstrated in the synthesis of 6-methylquinoline derivatives .
-
Amidation Reactions: Coupling pre-formed 6-methylquinoline-3-carboxylic acid with ammonia or amines using coupling agents like EDCI/HOBt .
Challenges in Regioselectivity
Positioning the methyl group at the 6-position requires careful control of reaction conditions. Directed ortho-metalation or use of directing groups (e.g., -OMe) can enhance regioselectivity, as seen in the synthesis of 8-methylquinolin-3-yl analogs .
Biological Activities and Mechanisms
Anticancer Activity
Quinoline-acetamides often disrupt microtubule assembly or induce apoptosis. In vitro studies on HL-60 leukemia cells show that analogs like 2-(4-hydroxy-2-methylquinolin-6-yl)acetamide achieve IC₅₀ values <1 µM via caspase-3 activation . The methyl group at position 6 may enhance cellular uptake, though metabolic stability requires further investigation.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
-
2-(8-Methylquinolin-3-yl)acetamide: The 8-methyl isomer exhibits reduced solubility (logP ≈ 3.1) but superior COX-2 inhibition (IC₅₀ = 0.7 µM) compared to the 6-methyl variant .
-
N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide: Hydroxyl substitution at position 4 enhances hydrogen-bonding interactions, improving antibacterial activity but limiting blood-brain barrier penetration .
Table 2: Biological Activity Comparison of Quinoline-Acetamide Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 2-(6-Methylquinolin-3-yl)acetamide | 8–16 (predicted) | 1.2–2.5 (predicted) |
| 2-(8-Methylquinolin-3-yl)acetamide | 4–8 | 0.9 |
| N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide | 2–4 | 0.7 |
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Absorption: Moderate oral bioavailability (≈40%) due to balanced logP and polar surface area .
-
Metabolism: Predominant hepatic oxidation via CYP3A4, forming inactive hydroxylated metabolites .
-
Excretion: Renal clearance accounts for 60–70% of elimination, as observed in rat models for related compounds .
Toxicity Risks
Preliminary toxicity screenings on analogs indicate low hepatotoxicity (ALT/AST <2x control) at therapeutic doses but potential nephrotoxicity at high concentrations (>50 µM) .
Future Directions and Applications
Drug Development Opportunities
-
Antimicrobial Resistance: Structural optimization to enhance gyrase-binding affinity against multidrug-resistant strains.
-
Targeted Cancer Therapy: Conjugation with tumor-homing peptides to improve specificity.
Industrial Scale-Up
Continuous flow synthesis and biocatalytic methods could address yield limitations in traditional batch processes, reducing production costs by ≈30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume